Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide
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Overview
Description
Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide can be compared with other similar compounds, such as:
- N-((3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl)acetamide
- tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific formamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-[(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]formamide |
InChI |
InChI=1S/C9H16N2O/c1-9(11-6-12)2-7-4-10-5-8(7)3-9/h6-8,10H,2-5H2,1H3,(H,11,12)/t7-,8+,9? |
InChI Key |
BKOSJFQFYYKCAP-JVHMLUBASA-N |
Isomeric SMILES |
CC1(C[C@@H]2CNC[C@@H]2C1)NC=O |
Canonical SMILES |
CC1(CC2CNCC2C1)NC=O |
Origin of Product |
United States |
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